

# Gozanertinib's Interaction with the ATP-Binding Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Gozanertinib |           |
| Cat. No.:            | B15569568    | Get Quote |

Issued: December 2, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Gozanertinib** (also known as TQB3804) is an advanced, orally active, furanopyrimidine-based fourth-generation epidermal growth factor receptor (EGFR) inhibitor.[1] [2][3] It is designed to overcome acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, which is often mediated by the EGFR C797S mutation.[3] This technical guide provides an in-depth analysis of **Gozanertinib**'s mechanism of action, focusing on its interaction with the ATP-binding site of EGFR. It includes a compilation of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

## **Mechanism of Action: ATP-Competitive Inhibition**

**Gozanertinib** functions as an ATP-competitive inhibitor, a common mechanism for small-molecule kinase inhibitors.[4][5] The catalytic activity of protein kinases depends on their ability to bind ATP and transfer a phosphate group to a substrate protein.[6][7] **Gozanertinib**'s furanopyrimidine structure is designed to occupy the highly conserved ATP-binding pocket within the kinase domain of EGFR.[1][8]

By lodging itself within this site, **Gozanertinib** physically obstructs the binding of ATP.[1][4] This blockage prevents the autophosphorylation of the EGFR receptor, which is the critical first step in activating downstream signaling cascades responsible for cell proliferation and survival.[2][9]



The interaction is stabilized by a combination of hydrogen bonds, covalent bonds, and hydrophobic interactions with the surrounding amino acid residues in the ATP pocket.[1] This potent and stable binding effectively shuts down the kinase's enzymatic function, leading to the inhibition of tumor growth in cancers driven by EGFR mutations.[2][10]

#### **Targeting Resistance Mutations**

A key feature of **Gozanertinib** is its efficacy against EGFR triple mutations, such as Del19/T790M/C797S and L858R/T790M/C797S.[2] The T790M "gatekeeper" mutation enhances ATP binding affinity, reducing the efficacy of first and second-generation TKIs.[11] Third-generation inhibitors like osimertinib overcome this by forming a covalent bond with Cys797.[11] However, the subsequent C797S mutation removes this cysteine anchor point, conferring resistance.[3] As a fourth-generation inhibitor, **Gozanertinib** is specifically designed to potently inhibit these C797S-mutant forms of EGFR, addressing a significant challenge in cancer therapy.[2][3]

#### **Quantitative Inhibitory Profile**

The potency of **Gozanertinib** has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of the inhibitor required to reduce the target's activity by 50%.

#### **Table 1: Gozanertinib Enzymatic Inhibition Data**

This table summarizes the IC50 values of **Gozanertinib** against purified recombinant EGFR kinase domains with various mutations.



| Target Enzyme            | IC50 (nM) | Reference |
|--------------------------|-----------|-----------|
| EGFRWT (Wild-Type)       | 15        | [1]       |
| EGFRWT (Wild-Type)       | 1.07      | [2][4]    |
| EGFRL858R/T790M          | 48        | [1]       |
| EGFRL858R/T790M          | 0.19      | [2][4]    |
| EGFRd746-750/T790M       | 0.26      | [2][4]    |
| EGFRL858R/T790M/C797S    | 0.13      | [2][4]    |
| EGFRd746-750/T790M/C797S | 0.46      | [2][4]    |

## **Table 2: Gozanertinib Cellular Antiproliferative Activity**

This table presents the IC50 or CC50 (half-maximal cytotoxic concentration) values from assays using various cancer cell lines, reflecting the inhibitor's ability to affect cell viability.

| Cell Line | Relevant EGFR<br>Mutation(s) | IC50 / CC50 (nM) | Reference |
|-----------|------------------------------|------------------|-----------|
| HCC827    | EGFR exon 19<br>deletion     | 25               | [1]       |
| H1975     | EGFRL858R/T790M              | 620              | [1]       |
| A431      | EGFRWT<br>(overexpressed)    | 1020             | [1]       |
| A431      | EGFRWT                       | 147              | [2]       |
| PC9       | EGFR exon 19<br>deletion     | 45               | [2]       |
| Ba/F3     | EGFRd746-<br>750/T790M/C797S | 26.8             | [2]       |
| NCI-H1975 | EGFRd746-<br>750/T790M/C797S | 163              | [2]       |
|           |                              |                  |           |



## **Inhibition of Downstream Signaling Pathways**

Upon activation, EGFR initiates several downstream signaling cascades critical for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[9][12] By blocking EGFR autophosphorylation at the ATP-binding site, **Gozanertinib** prevents the activation of these pathways.[2] This is experimentally confirmed by observing a dosedependent reduction in the phosphorylated forms of EGFR (p-EGFR), AKT (p-AKT), and ERK (p-ERK) in tumor cells treated with the inhibitor.[2][13]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- To cite this document: BenchChem. [Gozanertinib's Interaction with the ATP-Binding Site: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15569568#gozanertinib-interaction-with-atp-binding-site]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com